2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid
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Overview
Description
2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is a compound belonging to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid typically involves the reaction of 4-methoxy-2-methylphenylamine with acetic anhydride to form an acetamido intermediate. This intermediate then undergoes cyclization with a thioamide to form the thiazole ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, pressure, and concentration of reactants. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlling the temperature, pH, and solvent choice to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or aromatic ring .
Scientific Research Applications
2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits antimicrobial, antifungal, and anti-inflammatory properties, making it useful in biological studies.
Medicine: Due to its biological activities, it has potential as a therapeutic agent for treating various diseases.
Industry: The compound can be used in the development of new materials and chemical processes[][3].
Mechanism of Action
The mechanism of action of 2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as antimicrobial and anti-inflammatory activities. The exact molecular targets and pathways depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole ring.
Uniqueness
2-(2-Acetamido-4-(4-methoxy-2-methylphenyl)thiazol-5-yl)acetic acid is unique due to its specific substitution pattern on the thiazole ring and the presence of the acetamido and methoxy groups.
Properties
Molecular Formula |
C15H16N2O4S |
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Molecular Weight |
320.4 g/mol |
IUPAC Name |
2-[2-acetamido-4-(4-methoxy-2-methylphenyl)-1,3-thiazol-5-yl]acetic acid |
InChI |
InChI=1S/C15H16N2O4S/c1-8-6-10(21-3)4-5-11(8)14-12(7-13(19)20)22-15(17-14)16-9(2)18/h4-6H,7H2,1-3H3,(H,19,20)(H,16,17,18) |
InChI Key |
LMWKRIKUNVLVTG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)C2=C(SC(=N2)NC(=O)C)CC(=O)O |
Origin of Product |
United States |
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